molecular formula C16H13FN4O2S3 B6530122 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 946199-89-9

2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B6530122
CAS No.: 946199-89-9
M. Wt: 408.5 g/mol
InChI Key: KDHRQFOMURIRAL-UHFFFAOYSA-N
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Description

The compound 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,3-thiazole core linked via a sulfanyl bridge to a 2-(4-fluorophenyl)-2-oxoethyl moiety. The acetamide nitrogen is substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group, which introduces additional rigidity and electronic effects (Fig. 1). Its synthesis likely involves multi-step protocols similar to those reported for analogous compounds, such as nucleophilic substitution of thiols with halogenated intermediates (e.g., using CS₂/KOH under reflux) , followed by coupling reactions with functionalized acetamide precursors . The presence of fluorine on the phenyl ring enhances lipophilicity and metabolic stability, while the thiadiazole moiety may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S3/c1-9-20-21-15(26-9)19-14(23)6-12-7-24-16(18-12)25-8-13(22)10-2-4-11(17)5-3-10/h2-5,7H,6,8H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHRQFOMURIRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1. Structural Comparison of Selected Analogs

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 4-Fluorophenyl, 5-methyl-thiadiazole ~395 Enhanced lipophilicity from fluorine
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide 4-Chlorophenoxy, CF₃-benzyl ~432 High electronegativity from CF₃ group
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Chlorophenyl, morpholino ~338 Improved solubility via morpholine
2-{[5-(4-Fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl}-N-(thiazolidinone-ethyl)acetamide 4-Fluorophenyl, thiazolidinone ~487 Dual fluorophenyl and thiazolidinone
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-2-yl, amino-triazole ~300 Anti-exudative activity at 10 mg/kg

Key Observations :

  • Fluorinated aryl groups (e.g., 4-fluorophenyl) improve membrane permeability compared to chlorinated analogs .
  • Sulfanyl linkages increase metabolic stability relative to ether or ester bonds .

Physicochemical and Spectroscopic Properties

Table 2. Physicochemical Comparison

Property Target Compound 2-(4-Chlorophenoxy)-Analog N-Morpholino Analog
Calculated LogP ~3.2 ~4.1 ~2.8
Aqueous Solubility Low (fluorine enhances lipophilicity) Very low (CF₃ group) Moderate (morpholine)
NMR Shifts (δ, ppm) Thiazole H: ~7.5–8.5 (predicted) Thiadiazole H: ~8.2–8.6 Morpholine H: ~3.5–3.8

Notes:

  • The target compound’s fluorine atom induces deshielding in NMR, as seen in analogs with fluorinated aryl groups (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • The 5-methyl group on the thiadiazole ring may reduce rotational freedom, as observed in crystallographic studies of similar structures .

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